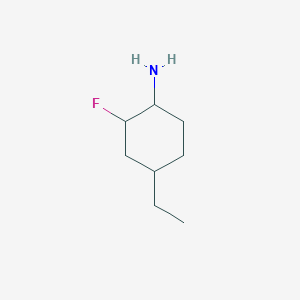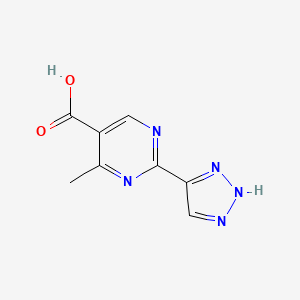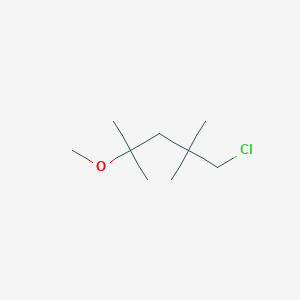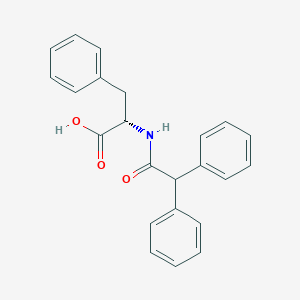![molecular formula C12H12O3 B13162488 Methyl 1,3-dihydrospiro[indene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13162488.png)
Methyl 1,3-dihydrospiro[indene-2,2'-oxirane]-3'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,3-dihydrospiro[indene-2,2’-oxirane]-3’-carboxylate is a spiro compound characterized by a unique structure where an oxirane ring is fused to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,3-dihydrospiro[indene-2,2’-oxirane]-3’-carboxylate typically involves the reaction of indene derivatives with epoxides under specific conditions. One common method includes the use of a base-catalyzed reaction where indene is reacted with an epoxide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-dihydrospiro[indene-2,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Methyl 1,3-dihydrospiro[indene-2,2’-oxirane]-3’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of novel materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of Methyl 1,3-dihydrospiro[indene-2,2’-oxirane]-3’-carboxylate involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The indene moiety may also contribute to the compound’s biological activity by interacting with hydrophobic regions of target proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 1,3-dihydrospiro[indene-2,3’-pyrrolidine]-4-carboxylate: Similar spiro structure but with a pyrrolidine ring instead of an oxirane ring.
1,3-dihydrospiro[indene-2,2’-naphthalene]-2,5-dione: Contains a naphthalene ring fused to the indene moiety.
Spiro[indene-2,3’-pyrazole] derivatives: Feature a pyrazole ring fused to the indene moiety.
Uniqueness
Methyl 1,3-dihydrospiro[indene-2,2’-oxirane]-3’-carboxylate is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential biological activity compared to other spiro compounds. The combination of the indene and oxirane moieties provides a versatile scaffold for the development of new chemical entities with diverse applications.
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl spiro[1,3-dihydroindene-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C12H12O3/c1-14-11(13)10-12(15-10)6-8-4-2-3-5-9(8)7-12/h2-5,10H,6-7H2,1H3 |
InChI Key |
MBTCKWSKACBXST-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(O1)CC3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Aminomethyl)-2-methylcyclopentyl]ethan-1-ol](/img/structure/B13162405.png)



![1-[3-(Aminomethyl)cyclopentyl]-3-(propan-2-yl)urea](/img/structure/B13162417.png)
![3-Methoxyspiro[3.3]heptane-1-sulfonamide](/img/structure/B13162432.png)





![{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}methanol](/img/structure/B13162460.png)
![[1-(Aminomethyl)-2-methylcyclohexyl]methanol](/img/structure/B13162477.png)
![1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13162483.png)
